1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13N3O . It has a molecular weight of 203.67 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is 1S/C8H13N3O.ClH/c1-5-10-7(11-12-5)8(2,9)6-3-4-6;/h6H,3-4,9H2,1-2H3;1H . This code provides a textual representation of the compound’s molecular structure. Further analysis would require more detailed structural data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride include a molecular weight of 203.67 . The compound is stored at room temperature . More specific properties such as boiling point, melting point, and solubility were not provided in the search results.Scientific Research Applications
For more technical details, you can find the compound on Sigma-Aldrich’s website here . Additionally, related compounds like [ (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS Number: 1332531-19-7) and ®-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS Number: 2105823-21-8) may provide further insights.
!1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Sigma-Aldrich: 1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride [Sigma-Aldrich: (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](https://www.sigmaaldrich.com/US/en/product/chembridgecorporation/ch4415172934?context=bbe) ChemicalBook: ®-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-5-10-7(11-12-5)8(2,9)6-3-4-6;/h6H,3-4,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSECVQRQNNLZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C2CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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